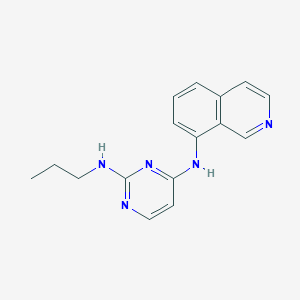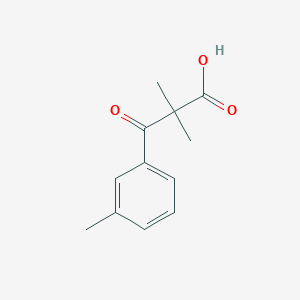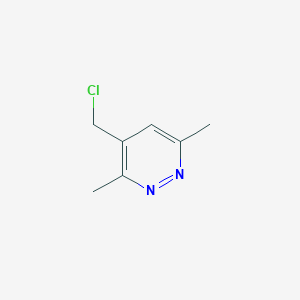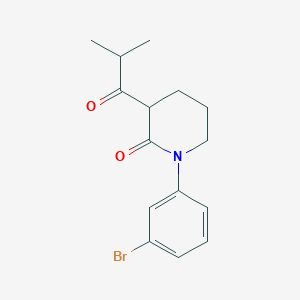
N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine is a heterocyclic compound that combines the structural features of isoquinoline and pyrimidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine typically involves the coupling of isoquinoline derivatives with pyrimidine precursors. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . For example, the reaction between isoquinoline-8-boronic acid and 2,4-dichloropyrimidine in the presence of a palladium catalyst can yield the desired compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation can also enhance reaction rates and improve overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, ammonia
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced derivatives
Substitution: Substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its use in the synthesis of various alkaloids.
Quinoline: Another benzopyridine, widely used in medicinal chemistry for the development of antimalarial drugs.
Pyrimidine: A fundamental component of nucleic acids, with numerous derivatives used in pharmaceuticals.
Uniqueness
N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine is unique due to its combined isoquinoline and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components .
Eigenschaften
Molekularformel |
C16H17N5 |
|---|---|
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
4-N-isoquinolin-8-yl-2-N-propylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H17N5/c1-2-8-18-16-19-10-7-15(21-16)20-14-5-3-4-12-6-9-17-11-13(12)14/h3-7,9-11H,2,8H2,1H3,(H2,18,19,20,21) |
InChI-Schlüssel |
CEYPZEFLQMQHJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NC=CC(=N1)NC2=CC=CC3=C2C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13220247.png)
amine](/img/structure/B13220255.png)


![5,5-Dimethyl-1-oxa-spiro[2.5]octane](/img/structure/B13220277.png)
![2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine](/img/structure/B13220280.png)

![(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13220290.png)


![tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate](/img/structure/B13220310.png)

